(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid
Overview
Description
“(4-(N-(tert-butyl)sulfamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C10H16BNO4S . It is used in the synthesis of tetracycline derivatives .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16BNO4S/c1-10(2,3)12-17(15,16)9-6-4-8(5-7-9)11(13)14/h4-7,12-14H,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 257.12 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
Amino-3-fluorophenyl boronic acid, closely related to the compound of interest, was synthesized using a method involving lithium-bromine exchange and acidic hydrolysis, yielding a compound with notable applications due to its low boronic acid pKa value and pendant amine. This derivative facilitates the attachment to polymers and is being utilized to construct glucose sensing materials operating at physiological pH levels (Das et al., 2003).
Reactivity and Kinetics
The study of the relative kinetic reactivity of boronic acids and boronate ions towards various reagents has provided insights into the behavior of boronic compounds like the one . For example, phenylboronic and 3-fluorophenylboronic acids demonstrated significant reactivity differences when reacted with diols like propylene glycol, showing a preference for the non-ionized form. This understanding can be crucial for applications involving specific reactivity requirements (Watanabe et al., 2013).
Catalysis and Organic Synthesis
Boronic acids, like the compound of interest, have been utilized as catalysts in various reactions, leveraging their ability to form reversible covalent bonds with hydroxy groups. This characteristic has been harnessed to enable both electrophilic and nucleophilic modes of activation, facilitating diverse organic reactions under mild conditions. The catalytic properties of boronic acids have led to efficient syntheses of amides, cycloadditions, conjugate additions, and facilitated Friedel-Crafts-type reactions (Hall, 2019).
Safety and Hazards
Properties
IUPAC Name |
[4-(tert-butylsulfamoyl)-3-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BFNO4S/c1-10(2,3)13-18(16,17)9-5-4-7(11(14)15)6-8(9)12/h4-6,13-15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBHQOGXHFNJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.